molecular formula C30H28Cl2FN5O3 B2630385 Epertinib (hydrochloride)

Epertinib (hydrochloride)

Cat. No.: B2630385
M. Wt: 596.5 g/mol
InChI Key: NVWJPQQXBPWOOA-PLXRJBJVSA-N
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Description

Epertinib (hydrochloride): is a potent, orally active, reversible, and selective tyrosine kinase inhibitor. It targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). Epertinib (hydrochloride) has shown significant antitumor activity, making it a promising candidate for cancer therapy .

Biochemical Analysis

Biochemical Properties

Epertinib (hydrochloride) interacts with EGFR, HER4, and HER2, inhibiting their tyrosine kinase activity . The IC50 values for EGFR, HER4, and HER2 are 1.48 nM, 2.49 nM, and 7.15 nM, respectively . This inhibition disrupts the signaling pathways these proteins are involved in, affecting various biochemical reactions within the cell .

Cellular Effects

Epertinib (hydrochloride) has been shown to inhibit the proliferation of various cancer cell lines expressing EGFR and/or HER2 . It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the phosphorylation of EGFR and HER2 in NCI-N87 cells .

Molecular Mechanism

Epertinib (hydrochloride) exerts its effects at the molecular level by binding to EGFR, HER4, and HER2, inhibiting their tyrosine kinase activity . This inhibition disrupts the downstream signaling pathways these proteins are involved in, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Epertinib (hydrochloride) over time in laboratory settings have been observed in various studies . It has been shown to have a long-lasting inhibitory effect on EGFR, HER4, and HER2 .

Dosage Effects in Animal Models

In animal models, the effects of Epertinib (hydrochloride) vary with different dosages . It has shown antitumor activity in mouse xenograft models

Transport and Distribution

It has been shown to have a higher concentration in brain metastasis compared to lapatinib in a HER2-positive breast cancer model .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epertinib (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing tyrosine kinase inhibitors involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods: Industrial production of Epertinib (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. Specific details of the industrial production methods are proprietary and not publicly available .

Chemical Reactions Analysis

Types of Reactions: Epertinib (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the Epertinib (hydrochloride) molecule .

Scientific Research Applications

Epertinib (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27+;/t24-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWJPQQXBPWOOA-PLXRJBJVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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